![molecular formula C15H13BrN2O3 B11614246 4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B11614246.png)
4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the oxime. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the oxime.
-
Step 1: Formation of 4-bromobenzaldehyde oxime
Reagents: 4-bromobenzaldehyde, hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), aqueous or alcoholic solvent
:Reaction: 4-bromobenzaldehyde+NH2OH⋅HCl→4-bromobenzaldehyde oxime+H2O+HCl
-
Step 2: Formation of this compound
Reagents: 4-bromobenzaldehyde oxime, 4-methoxyphenyl isocyanate
Conditions: Organic solvent (e.g., dichloromethane), room temperature
:Reaction: 4-bromobenzaldehyde oxime+4-methoxyphenyl isocyanate→4-bromobenzaldehyde O-[(4-methoxyphenyl)amino]carbonyloxime
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
- 4-Fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
- 4-Iodobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Uniqueness
4-Bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime is unique due to the presence of the bromine atom, which can participate in various substitution reactions, enhancing its reactivity and versatility in synthetic applications. The methoxyphenyl group also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13BrN2O3 |
---|---|
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
[(E)-(4-bromophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-14-8-6-13(7-9-14)18-15(19)21-17-10-11-2-4-12(16)5-3-11/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
GIXHTZAJGRMGLW-LICLKQGHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.